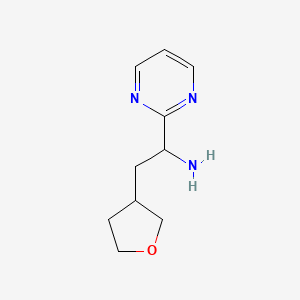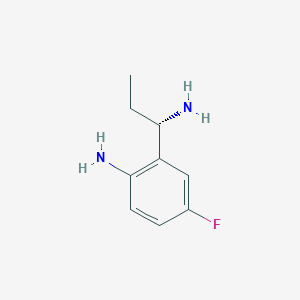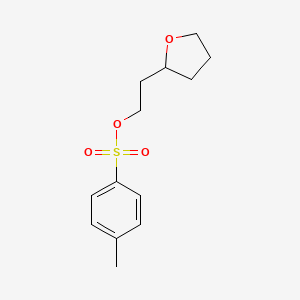
2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O4S and a molecular weight of 270.34 g/mol . This compound is often used in organic synthesis as a reagent and intermediate, playing a crucial role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of tetrahydrofuran-2-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Elimination reactions: It can participate in elimination reactions to form alkenes.
Hydrolysis: The compound can be hydrolyzed to yield tetrahydrofuran-2-ylmethanol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination reactions: Strong bases like sodium hydride or potassium tert-butoxide are used under anhydrous conditions.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the compound.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or amines.
Elimination reactions: Alkenes are the major products.
Hydrolysis: Tetrahydrofuran-2-ylmethanol and 4-methylbenzenesulfonic acid are formed.
Aplicaciones Científicas De Investigación
2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate is used in various scientific research applications, including:
Organic synthesis: As a reagent and intermediate in the synthesis of complex organic molecules.
Medicinal chemistry: In the development of pharmaceutical compounds.
Material science: As a building block in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is a good leaving group, facilitating the substitution process. The compound can also undergo elimination reactions, where the sulfonate group is eliminated to form an alkene .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
- 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
- Tetrahydrofuran-2-ylmethyl methanesulfonate
Uniqueness
2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate is unique due to its tetrahydrofuran ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in organic synthesis and medicinal chemistry, where the tetrahydrofuran moiety can influence the biological activity of the resulting compounds .
Propiedades
Fórmula molecular |
C13H18O4S |
|---|---|
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
2-(oxolan-2-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-11-4-6-13(7-5-11)18(14,15)17-10-8-12-3-2-9-16-12/h4-7,12H,2-3,8-10H2,1H3 |
Clave InChI |
VUQWWGUPJYDAOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


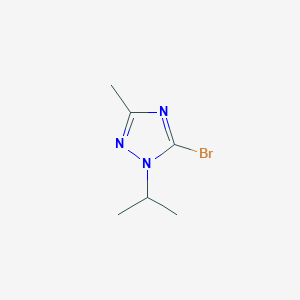
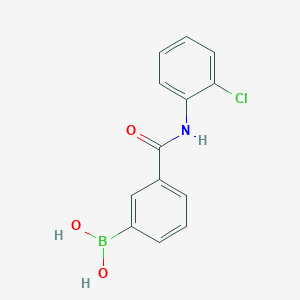
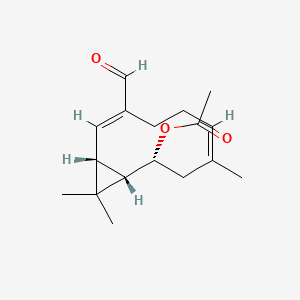
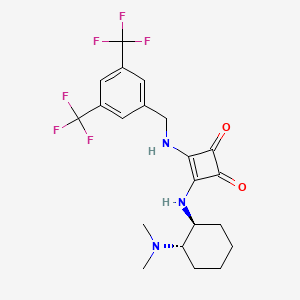
![Tert-butyl5,5-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B15238450.png)
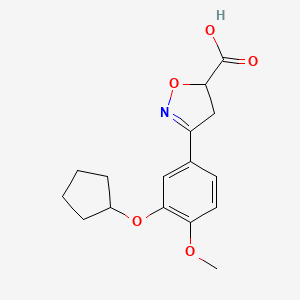
![5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238454.png)
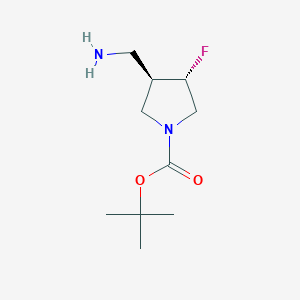
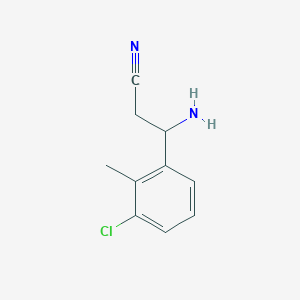
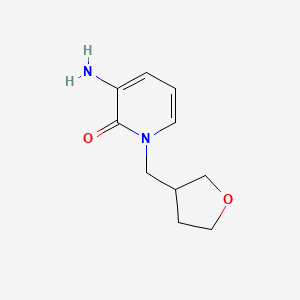
![2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-B]pyridazin-9(6H)-one](/img/structure/B15238469.png)

